molecular formula C15H19N3O3S B2819767 1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2415510-35-7

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2819767
CAS RN: 2415510-35-7
M. Wt: 321.4
InChI Key: JJBIOFAEWUGASR-UHFFFAOYSA-N
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Description

The compound “1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” is a derivative of 4,7-Dimethoxy-1,3-benzothiazol-2-amine . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazoles can generally be synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzothiazole ring with methoxy groups at the 4 and 7 positions, and a piperidine ring with a carboxamide group at the 4 position .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can be acylated through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4,7-Dimethoxy-1,3-benzothiazol-2-amine has a molecular weight of 210.25, and its empirical formula is C9H10N2O2S .

Future Directions

The future directions for this compound would depend on its potential applications. Benzothiazoles and their derivatives have been studied for their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-20-10-3-4-11(21-2)13-12(10)17-15(22-13)18-7-5-9(6-8-18)14(16)19/h3-4,9H,5-8H2,1-2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBIOFAEWUGASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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